molecular formula C19H22BrN3O2S B3678415 5-bromo-N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-2-methoxybenzamide

5-bromo-N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-2-methoxybenzamide

Cat. No. B3678415
M. Wt: 436.4 g/mol
InChI Key: LCWSNMFFXLCCFX-UHFFFAOYSA-N
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Description

5-bromo-N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-2-methoxybenzamide, also known as BCT-197, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.

Safety and Hazards

As for the safety and hazards of “5-bromo-N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-2-methoxybenzamide”, it’s important to note that Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, users should assume responsibility to confirm product identity and/or purity .

Future Directions

In terms of future directions, “5-bromo-N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-2-methoxybenzamide” and similar compounds can be used in various cross-coupling reactions to prepare derivatives and take advantage of their unique emission properties . This opens up a wide range of possibilities for future research and applications.

properties

IUPAC Name

5-bromo-N-[[4-(diethylamino)phenyl]carbamothioyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrN3O2S/c1-4-23(5-2)15-9-7-14(8-10-15)21-19(26)22-18(24)16-12-13(20)6-11-17(16)25-3/h6-12H,4-5H2,1-3H3,(H2,21,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCWSNMFFXLCCFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=S)NC(=O)C2=C(C=CC(=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-{[4-(diethylamino)phenyl]carbamothioyl}-2-methoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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